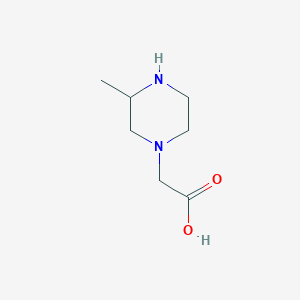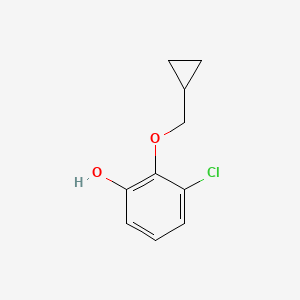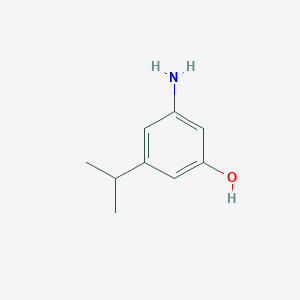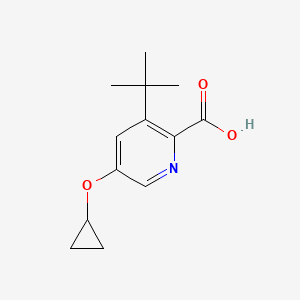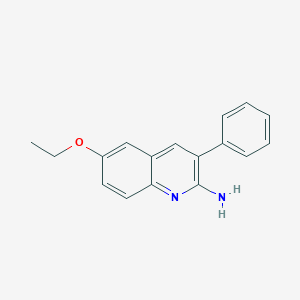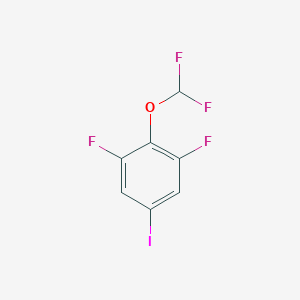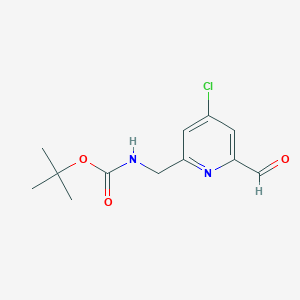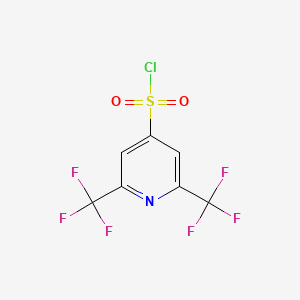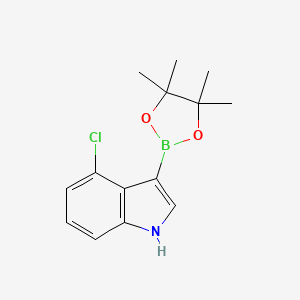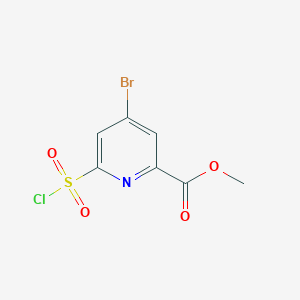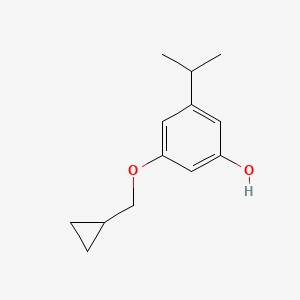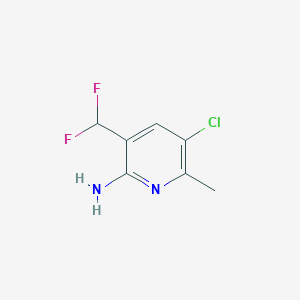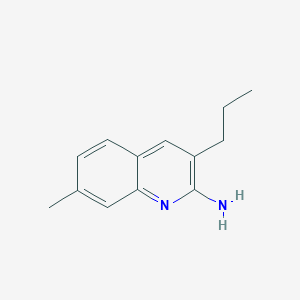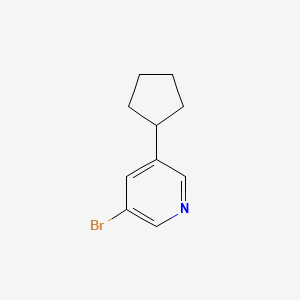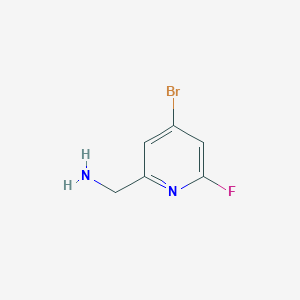
(4-Bromo-6-fluoropyridin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE is a chemical compound with the molecular formula C6H6BrFN2 and a molecular weight of 205.03 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Preparation Methods
The synthesis of (4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of polyfluoropyridines . For example, 3-bromo-2-nitropyridine can react with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . Another method includes the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
(4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Cross-Coupling Reactions: The Suzuki cross-coupling reaction is a notable example, where the compound reacts with arylboronic acids to form novel pyridine derivatives.
Scientific Research Applications
(4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE is not extensively documented. like other fluorinated pyridines, it likely exerts its effects through interactions with specific molecular targets and pathways. The strong electron-withdrawing properties of the fluorine atom can influence the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
(4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE can be compared with other similar compounds, such as:
2-Bromo-6-fluoropyridine: Another fluorinated pyridine with similar properties but different substitution patterns.
5-Bromo-6-fluoropyridin-2-amine: A compound with a similar structure but different functional groups.
The uniqueness of (4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C6H6BrFN2 |
|---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
(4-bromo-6-fluoropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6BrFN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2 |
InChI Key |
DSOOTMDUOWMUEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


